1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride
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Overview
Description
1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethyl group and a pyrazole ring, which are known for their significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves several steps. One method includes the reaction of a diethyl ester compound with an amine, an alkali, and a carbonylation reagent to generate a diacrylate compound. This intermediate is then reacted with a fluorination reagent, a Lewis acid, and methylhydrazine to form a pyrazole ring-containing diester compound. Finally, the diester compound is treated with an alkali to obtain the desired product .
Industrial Production Methods
The industrial production of this compound benefits from readily available raw materials and simple synthesis processes. The synthesis does not require strict process conditions, making it suitable for large-scale production. The total yield can reach 80% or more, with a purity of 98% or higher .
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group and the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazole compounds .
Scientific Research Applications
1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group and pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole: Known for its potent 5-HT6R antagonistic properties.
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}pentylamine: Shares a similar pyrazole structure and difluoromethyl group.
Uniqueness
1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Biological Activity
1-(Difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride (CAS Number: 1856040-40-8) is a novel compound that has garnered attention in pharmaceutical research for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C11H16ClF2N5
- Molecular Weight : 291.73 g/mol
- Structure : The structure includes a difluoromethyl group and multiple pyrazole moieties, which are known to influence biological activity.
Antimicrobial Properties
Research indicates that compounds with pyrazole structures often exhibit significant antimicrobial activity. A study highlighted that derivatives of pyrazole, including those similar to the compound , showed effectiveness against various bacterial strains such as E. coli and S. aureus .
Anticancer Activity
In vitro studies have suggested that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to 1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets:
- Enzyme Inhibition : Docking studies suggest that it may inhibit enzymes involved in cancer progression and inflammation .
- Receptor Modulation : The compound may modulate receptors associated with pain and inflammation, similar to other pyrazole derivatives .
Case Studies
- Antimicrobial Efficacy : A study focused on the synthesis of pyrazole derivatives found that one derivative exhibited an EC50 value of 10.37 g/ha against barnyard grass, indicating herbicidal potential alongside antimicrobial properties .
- Cytotoxicity in Cancer Research : Another investigation into related compounds revealed that certain pyrazole derivatives significantly reduced cell viability in various cancer cell lines, suggesting a promising avenue for further development .
Data Tables
Properties
Molecular Formula |
C11H16ClF2N5 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-7-10(6-18(16-7)11(12)13)14-4-9-5-15-17(3)8(9)2;/h5-6,11,14H,4H2,1-3H3;1H |
InChI Key |
UTBATSMADWIGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=CN(N=C2C)C(F)F.Cl |
Origin of Product |
United States |
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